1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
Typically, a description of a compound would include its molecular formula, structure, and possibly its weight and physical appearance (solid, liquid, color, etc.). It might also include the type of compound it is (for example, an ester, an amine, etc.) .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yields of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types of bonds it contains (single, double, triple, etc.), its stereochemistry (if applicable), and possibly its conformation .Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include reactions in which the compound is synthesized, as well as reactions that it undergoes after it has been synthesized .Physical and Chemical Properties Analysis
This would include information on the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-5-32-19-11-10-16(12-20(19)31-4)22-25-21(33-26-22)14-27-18-9-7-6-8-17(18)23(29)28(24(27)30)13-15(2)3/h6-12,15H,5,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDLHVVGGFIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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